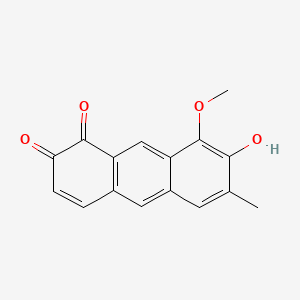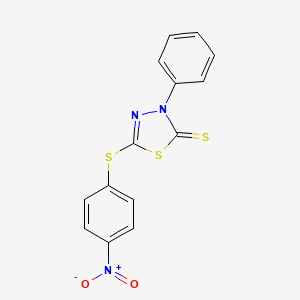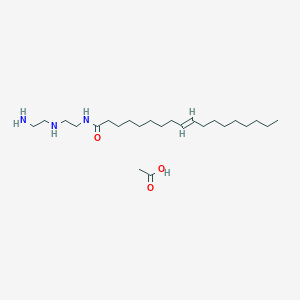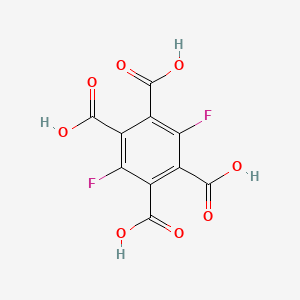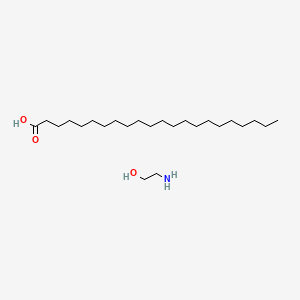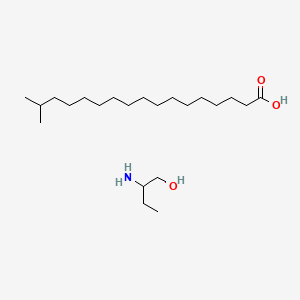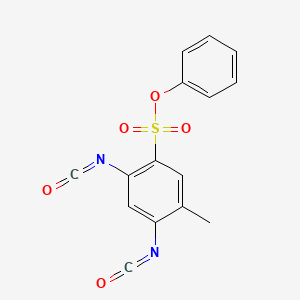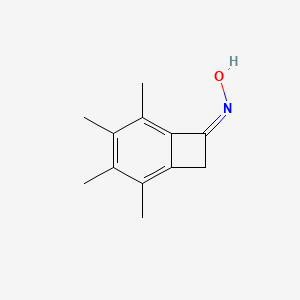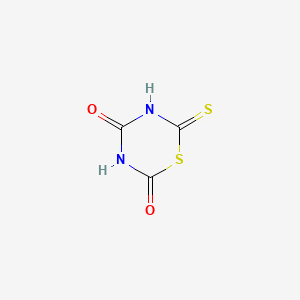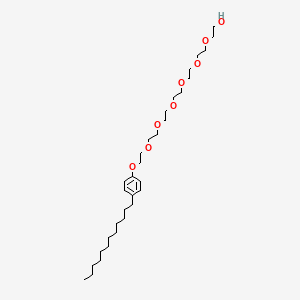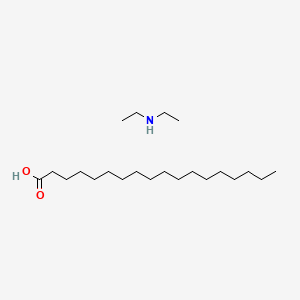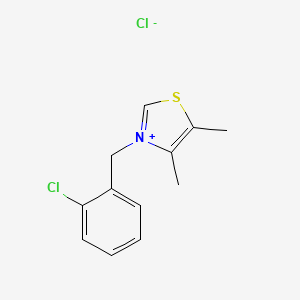
3-(o-Chlorobenzyl)-4,5-dimethylthiazolium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(o-Chlorobenzyl)-4,5-dimethylthiazolium chloride is an organic compound that belongs to the thiazolium family. This compound is characterized by the presence of a thiazole ring substituted with a chlorobenzyl group and two methyl groups. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Chlorobenzyl)-4,5-dimethylthiazolium chloride typically involves the reaction of o-chlorobenzyl chloride with 4,5-dimethylthiazole. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the thiazolium salt. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified through recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(o-Chlorobenzyl)-4,5-dimethylthiazolium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can react with aldehydes and ketones to form imines and other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted thiazolium salts.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Condensation Products: Imines and other condensation derivatives.
Applications De Recherche Scientifique
3-(o-Chlorobenzyl)-4,5-dimethylthiazolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(o-Chlorobenzyl)-4,5-dimethylthiazolium chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The thiazolium ring plays a crucial role in stabilizing reaction intermediates and facilitating the formation of covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chlorobenzyl chloride
- 2-Chlorobenzyl chloride
- Benzyl chloride
Uniqueness
3-(o-Chlorobenzyl)-4,5-dimethylthiazolium chloride is unique due to the presence of the thiazolium ring, which imparts distinct chemical properties and reactivity. The combination of the chlorobenzyl group and the thiazole ring enhances its electrophilic nature, making it a versatile reagent in organic synthesis. Additionally, the compound’s ability to form stable intermediates during reactions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
94134-35-7 |
|---|---|
Formule moléculaire |
C12H13Cl2NS |
Poids moléculaire |
274.2 g/mol |
Nom IUPAC |
3-[(2-chlorophenyl)methyl]-4,5-dimethyl-1,3-thiazol-3-ium;chloride |
InChI |
InChI=1S/C12H13ClNS.ClH/c1-9-10(2)15-8-14(9)7-11-5-3-4-6-12(11)13;/h3-6,8H,7H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
DYVHVSJBKHJSJA-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(SC=[N+]1CC2=CC=CC=C2Cl)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


